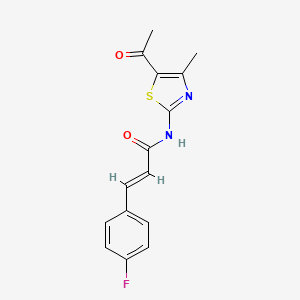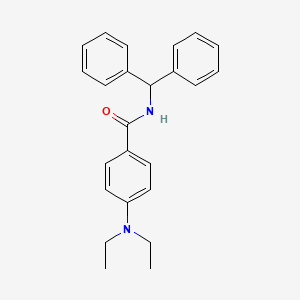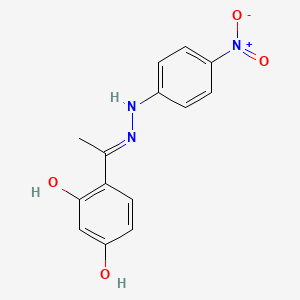![molecular formula C16H17IN2O4S B10892743 N'-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B10892743.png)
N'-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes ethoxy, iodo, and methoxy functional groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the phenyl ring with ethoxy, iodo, and methoxy substituents: This can be achieved through electrophilic aromatic substitution reactions.
Condensation reaction: The intermediate is then subjected to a condensation reaction with benzenesulfonohydrazide under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: can be compared with other sulfonohydrazide derivatives that have similar structures but different substituents on the phenyl ring.
N’~1~-[(E)-1-(3-ETHOXY-5-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE: This compound has a chloro group instead of an iodo group, which can affect its reactivity and biological activity.
Uniqueness
The presence of the iodo group in N’~1~-[(E)-1-(3-ETHOXY-5-IODO-4-METHOXYPHENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE makes it unique compared to other similar compounds. The iodo group can influence the compound’s reactivity, making it suitable for specific chemical reactions and potentially enhancing its biological activity.
Eigenschaften
Molekularformel |
C16H17IN2O4S |
|---|---|
Molekulargewicht |
460.3 g/mol |
IUPAC-Name |
N-[(E)-(3-ethoxy-5-iodo-4-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C16H17IN2O4S/c1-3-23-15-10-12(9-14(17)16(15)22-2)11-18-19-24(20,21)13-7-5-4-6-8-13/h4-11,19H,3H2,1-2H3/b18-11+ |
InChI-Schlüssel |
SDCWYGIQKUZCBT-WOJGMQOQSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)I)OC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[4-(diethylamino)benzylidene]-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10892669.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10892672.png)
![9,9-dimethyl-12-[(E)-2-(2-nitrophenyl)ethenyl]-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B10892680.png)
![Ethyl 5-(dimethylcarbamoyl)-4-methyl-2-[(2-phenoxybutanoyl)amino]thiophene-3-carboxylate](/img/structure/B10892683.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10892691.png)
![N-[4-(acetylsulfamoyl)phenyl]-3-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B10892700.png)
![3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892702.png)

![2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10892712.png)
![3-({[1-(1-Adamantyl)propyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10892714.png)
![3-[4-(2,3-dibromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B10892726.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide](/img/structure/B10892740.png)
